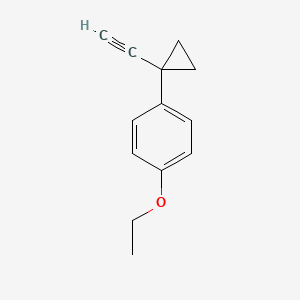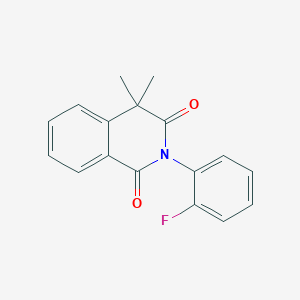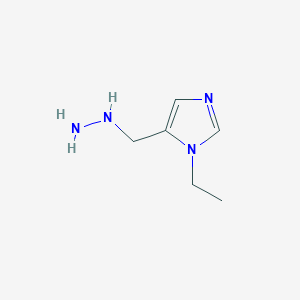
1-((1-Ethyl-1h-imidazol-5-yl)methyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((1-Ethyl-1h-imidazol-5-yl)methyl)piperazine is a compound that features a piperazine ring substituted with a 1-ethyl-1H-imidazol-5-ylmethyl group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and pharmaceuticals. The presence of both imidazole and piperazine moieties in its structure contributes to its unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-((1-Ethyl-1h-imidazol-5-yl)methyl)piperazine can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . These methods often require specific reaction conditions, such as the presence of a base or acid catalyst, and may involve multiple steps to achieve the desired product.
Industrial Production Methods: For large-scale industrial production, the preparation of this compound typically involves optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions: 1-((1-Ethyl-1h-imidazol-5-yl)methyl)piperazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive sites within the imidazole and piperazine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or sulfonates under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce various reduced derivatives of the imidazole and piperazine rings .
Applications De Recherche Scientifique
1-((1-Ethyl-1h-imidazol-5-yl)methyl)piperazine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-((1-Ethyl-1h-imidazol-5-yl)methyl)piperazine involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The piperazine moiety enhances the compound’s pharmacokinetic properties, such as solubility and bioavailability . Together, these structural features contribute to the compound’s overall biological activity.
Comparaison Avec Des Composés Similaires
Metronidazole: A nitroimidazole derivative with antimicrobial properties.
Imatinib: A piperazine-containing drug used in cancer therapy.
Sildenafil: Another piperazine-containing drug used to treat erectile dysfunction.
Uniqueness: 1-((1-Ethyl-1h-imidazol-5-yl)methyl)piperazine is unique due to the combination of the imidazole and piperazine rings in its structure. This dual functionality allows it to exhibit a broad range of chemical and biological activities, making it a versatile compound for various applications .
Propriétés
Formule moléculaire |
C10H18N4 |
|---|---|
Poids moléculaire |
194.28 g/mol |
Nom IUPAC |
1-[(3-ethylimidazol-4-yl)methyl]piperazine |
InChI |
InChI=1S/C10H18N4/c1-2-14-9-12-7-10(14)8-13-5-3-11-4-6-13/h7,9,11H,2-6,8H2,1H3 |
Clé InChI |
VRLMURVMISFDLJ-UHFFFAOYSA-N |
SMILES canonique |
CCN1C=NC=C1CN2CCNCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,5-dichloro-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid](/img/structure/B13576921.png)
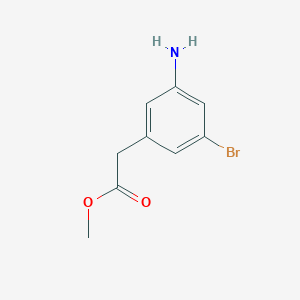
![6-(Methoxymethyl)-2-azaspiro[3.3]heptane hydrochloride](/img/structure/B13576944.png)
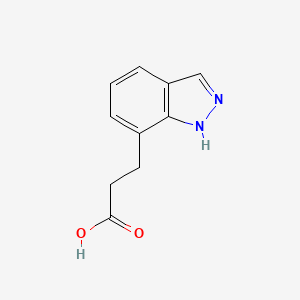
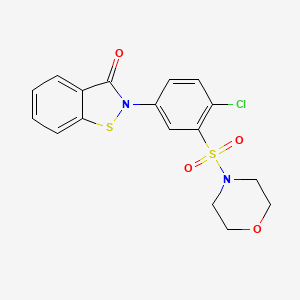
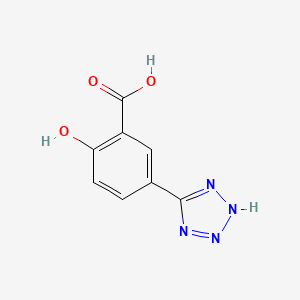
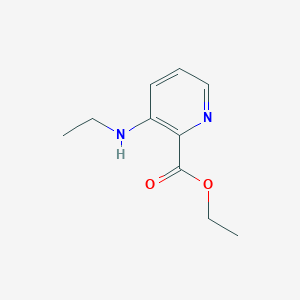
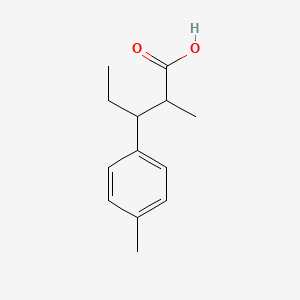
![5H,6H,7H-cyclopenta[c]pyridine-3-carboxylic acid](/img/structure/B13577009.png)
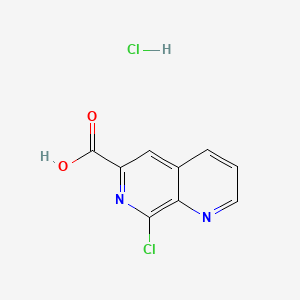
![9-Benzyl-8-oxo-6-oxa-2,9-diazaspiro[4.5]decane-2-carboxamide](/img/structure/B13577016.png)
